molecular formula C22H25N3O4 B4721605 2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide

2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B4721605
M. Wt: 395.5 g/mol
InChI Key: YHVQUFHTUQQOGA-UHFFFAOYSA-N
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Description

2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a furan ring, a quinoxaline derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and quinoxaline moiety could play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of a furan ring, a quinoxaline derivative, and an acetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(furan-2-carbonyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-6-4-7-15(12-14)23-20(26)13-18-21(27)24-16-8-2-3-9-17(16)25(18)22(28)19-10-5-11-29-19/h4-7,10-12,16-18H,2-3,8-9,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVQUFHTUQQOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 5
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 6
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide

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